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Abstract
Lersivirine (UK-453,061) is a second-generation non-nucleoside reverse transcriptase

inhibitor (NNRTI) that was developed for the treatment of HIV-1 infection. It was rationally

designed to possess a unique binding mode within the NNRTI binding pocket of the HIV-1

reverse transcriptase (RT) enzyme, conferring a distinct resistance profile compared to first-

generation NNRTIs. Despite demonstrating potent antiviral activity and a favorable safety

profile in early clinical trials, its development was discontinued in Phase IIb. This technical

guide provides an in-depth overview of the discovery of Lersivirine, a detailed plausible

synthesis pathway, its mechanism of action, and a summary of its key quantitative data.

Discovery and Rationale
The discovery of Lersivirine was driven by the need to overcome the limitations of first-

generation NNRTIs, primarily the rapid emergence of drug resistance. Key mutations in the

HIV-1 RT enzyme, such as K103N and Y181C, can confer broad cross-resistance to this class

of drugs. Researchers at Pfizer Global Research and Development embarked on a lead

optimization program starting from a chemical series of pyrazoles.[1] The goal was to identify a

compound with a novel binding interaction with the RT enzyme, thereby retaining activity

against common NNRTI-resistant viral strains.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1674767?utm_src=pdf-interest
https://www.benchchem.com/product/b1674767?utm_src=pdf-body
https://www.benchchem.com/product/b1674767?utm_src=pdf-body
https://www.benchchem.com/product/b1674767?utm_src=pdf-body
https://i-base.info/htb/20999
https://i-base.info/htb/20999
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This effort led to the identification of Lersivirine, chemically known as 5-([3,5-diethyl-1-(2-

hydroxyethyl)-1H-pyrazol-4-yl]oxy)isophthalonitrile.[1] Preclinical studies revealed that

Lersivirine has a distinct mode of binding to the HIV-1 RT, resulting in a unique resistance

profile.[2] It demonstrated potent activity against a broad range of HIV-1 subtypes and viruses

harboring key RT mutations that are resistant to other NNRTIs.[3]

Plausible Synthesis Pathway
While the precise, industrial-scale synthesis of Lersivirine has not been publicly disclosed by

its developers, a chemically sound synthetic route can be proposed based on established

organic chemistry principles and the known structure of the molecule. The synthesis can be

logically divided into the preparation of two key intermediates: the substituted pyrazole core

and the isophthalonitrile moiety, followed by their coupling.

Synthesis of the Pyrazole Intermediate: 4-Bromo-3,5-
diethyl-1-(2-hydroxyethyl)-1H-pyrazole
A plausible route to the pyrazole intermediate begins with the synthesis of 3,5-diethyl-1H-

pyrazole, followed by N-alkylation and subsequent bromination.

Step 1: Synthesis of 3,5-diethyl-1H-pyrazole. This can be achieved through the condensation

of 3,5-heptanedione with hydrazine hydrate in a suitable solvent like ethanol under reflux.

Step 2: N-alkylation with 2-bromoethanol. The resulting 3,5-diethyl-1H-pyrazole is then N-

alkylated using 2-bromoethanol in the presence of a base such as potassium carbonate in a

polar aprotic solvent like dimethylformamide (DMF). This introduces the 2-hydroxyethyl

group at the N1 position of the pyrazole ring.

Step 3: Bromination. The N-alkylated pyrazole is then selectively brominated at the C4

position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as

dichloromethane or chloroform.

Synthesis of the Isophthalonitrile Intermediate: 5-
Hydroxyisophthalonitrile
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5-Hydroxyisophthalonitrile is a known compound (CAS 79370-78-8) and can be synthesized

from commercially available starting materials. A likely route involves the Sandmeyer reaction

starting from 5-aminoisophthalonitrile.

Step 1: Diazotization of 5-aminoisophthalonitrile. 5-Aminoisophthalonitrile is treated with a

solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low

temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Hydrolysis of the diazonium salt. The diazonium salt is then carefully added to a hot

aqueous solution, leading to the hydrolysis of the diazonium group to a hydroxyl group,

yielding 5-hydroxyisophthalonitrile.

Coupling and Final Product Formation
The final step in the synthesis of Lersivirine is the coupling of the two intermediates via a

Williamson ether synthesis.

Step 4: Williamson Ether Synthesis. The 4-bromo-3,5-diethyl-1-(2-hydroxyethyl)-1H-pyrazole

and 5-hydroxyisophthalonitrile are reacted in the presence of a base, such as potassium

carbonate or cesium carbonate, in a polar aprotic solvent like DMF. The base deprotonates

the hydroxyl group of the isophthalonitrile, which then acts as a nucleophile, displacing the

bromide from the pyrazole ring to form the final ether linkage.

Below is a graphical representation of the proposed synthesis pathway.
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Pyrazole Intermediate Synthesis

Isophthalonitrile Intermediate Synthesis

Coupling
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5-Aminoisophthalonitrile Diazonium Salt
Step 1a
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K₂CO₃

LersivirineDMF

Step 2

Step 3

Step 4: Williamson Ether Synthesis

Step 1b
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A plausible multi-step synthesis pathway for Lersivirine.

Mechanism of Action
Lersivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a

hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1674767?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674767?utm_src=pdf-body
https://www.benchchem.com/product/b1674767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


away from the active site of the enzyme.[4] This binding induces a conformational change in

the enzyme, particularly in the "thumb" and "finger" subdomains, which distorts the active site

and limits the mobility of the p66 subunit.[4] This allosteric inhibition prevents the proper

binding of the natural deoxynucleotide triphosphate substrates, thereby halting the process of

reverse transcription of the viral RNA into DNA.[4]

The binding of Lersivirine to the HIV-1 RT is characterized as being enthalpy-driven, which

suggests strong and specific interactions within the binding pocket.[1]

Lersivirine
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Mechanism of action of Lersivirine as an NNRTI.

Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for Lersivirine.

Table 1: In Vitro Activity of Lersivirine

Parameter Value Cell Line/Enzyme Notes

IC₅₀ (Wild-Type RT) 118 nM[1] Purified HIV-1 RT

Inhibitory

concentration for 50%

of enzyme activity.

EC₅₀ (Wild-Type HIV-

1)
5-35 nM[1] MT-2 cells

Effective

concentration for 50%

inhibition of viral

replication, dependent

on multiplicity of

infection.

EC₅₀ (Strain Ba-L) 3.38 nM[5]
Peripheral Blood

Lymphocytes

Geometric mean

EC₅₀.

K_d (Binding Affinity) 624 nM[5] HIV-1 RT

Dissociation constant,

indicating binding

affinity.

Selectivity Index >166,000[5] -
Ratio of cytotoxicity to

antiviral activity.

Table 2: Activity of Lersivirine Against NNRTI-Resistant Mutants
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Mutant Activity Retained vs. Efavirenz

K103N

80% of viruses with this mutation remain

sensitive to Lersivirine, compared to 7% for

efavirenz.[5]

Y181C

57% of viruses with this mutation remain

sensitive to Lersivirine, compared to 43% for

efavirenz.[5]

G190A

46% of viruses with this mutation remain

sensitive to Lersivirine, compared to 0% for

efavirenz.[5]

Table 3: Phase IIb Clinical Trial Results (Treatment-Naïve Patients, 48 Weeks)

Parameter
Lersivirine (500 mg
QD)

Lersivirine (750 mg
QD)

Efavirenz (600 mg
QD)

Virologic Response

(HIV-1 RNA <50

copies/mL)

78.5%[5] 78.5%[5] 85.7%[5]

Virologic Failure 11%[5] 11%[5] 5%[5]

Mean CD4 Cell Count

Increase (cells/mm³)

Similar across all

groups[5]

Similar across all

groups[5]

Similar across all

groups[5]

Table 4: Phase IIb Clinical Trial Results (NNRTI-Experienced Patients, 48 Weeks)

Parameter
Lersivirine (750 mg
QD)

Lersivirine (1000
mg QD)

Etravirine (200 mg
BID)

Virologic Response

(HIV-1 RNA <50

copies/mL)

41.9%[1] 31.3%[1] 61.8%[1]

Mean Log₁₀ HIV-1

RNA Reduction
-1.42[1] -0.95[1] -2.02[1]
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Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Primer
Extension Assay)
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1

RT.

Materials:

Recombinant HIV-1 reverse transcriptase

Biotinylated DNA primer (e.g., 16mer oligo(dT))

Poly(rA) template

[³H]-dTTP (tritiated deoxythymidine triphosphate)

Unlabeled dNTPs

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

Streptavidin-coated scintillation plates

Scintillation counter

Lersivirine and control compounds dissolved in DMSO

Procedure:

The biotinylated primer is annealed to the poly(rA) template.

The primer/template complex is bound to the streptavidin-coated scintillation plates.

A reaction mixture is prepared containing the reaction buffer, dNTPs (including [³H]-dTTP),

and the HIV-1 RT enzyme.

Varying concentrations of Lersivirine (or control compounds) are added to the wells of the

plate.
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The enzymatic reaction is initiated by adding the reaction mixture to the wells.

The plate is incubated at 37°C for a specified time (e.g., 1 hour) to allow for primer

extension.

The reaction is stopped, and the wells are washed to remove unincorporated [³H]-dTTP.

The amount of incorporated [³H]-dTTP is quantified by measuring the scintillation signal.

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of

the compound concentration.

Cell-Based Antiviral Assay (MT-2 Cell Line)
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a human T-

cell line.

Materials:

MT-2 cells (a human T-cell leukemia cell line)

HIV-1 viral stock (e.g., NL4-3)

Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin,

and streptomycin)

Lersivirine and control compounds dissolved in DMSO

p24 antigen ELISA kit or a reporter gene assay system

96-well cell culture plates

Procedure:

MT-2 cells are seeded into the wells of a 96-well plate.

The cells are infected with a known titer of HIV-1 virus stock at a specific multiplicity of

infection (MOI).
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Serial dilutions of Lersivirine (or control compounds) are added to the infected cells.

The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication.

The supernatant from each well is collected.

The extent of viral replication is quantified by measuring the amount of p24 viral antigen in

the supernatant using an ELISA, or by measuring the activity of a reporter gene (e.g.,

luciferase or β-galactosidase) if a reporter virus is used.

The EC₅₀ value is determined by plotting the percentage of inhibition of viral replication

against the logarithm of the compound concentration.

In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed to determine the

concentration of the compound that is toxic to the MT-2 cells (CC₅₀).

The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
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Workflow for key in vitro experiments.

Conclusion
Lersivirine represents a well-designed second-generation NNRTI that successfully addressed

the challenge of resistance to earlier drugs in its class through a novel binding mechanism. It

demonstrated potent in vitro activity against a range of wild-type and mutant HIV-1 strains and

showed comparable efficacy to efavirenz in treatment-naïve patients in a Phase IIb trial.
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However, in treatment-experienced patients with existing NNRTI resistance, it showed lower

rates of viral suppression compared to etravirine. Ultimately, the development of Lersivirine
was halted as it was not deemed to offer a significant improvement over existing therapies.[6]

Nevertheless, the discovery and development of Lersivirine provide valuable insights into the

rational design of antiretroviral agents and the ongoing efforts to combat HIV drug resistance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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